Cas no 28748-41-6 (2-Isopropylbenzofuran)
2-Isopropylbenzofuran Chemical and Physical Properties
Names and Identifiers
-
- 2-Isopropylbenzofuran
- LogP
- 2-propan-2-yl-1-benzofuran
- Benzofuran, 2-(1-methylethyl)-
- FT-0757298
- Benzofuran, 2-(1-methylethyl)-
- 2-(propan-2-yl)-1-benzofuran
- DTXSID80447979
- 28748-41-6
- AKOS015841765
- AT34638
- SCHEMBL162882
- 2-isopropyl-benzofuran
-
- Inchi: 1S/C11H12O/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8H,1-2H3
- InChI Key: WZBZLXHSUKNNEF-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C=C1C(C)C
Computed Properties
- Exact Mass: 160.08886
- Monoisotopic Mass: 160.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 13.1Ų
Experimental Properties
- Density: 1.024
- Boiling Point: 216.468°C at 760 mmHg
- Flash Point: 79.62°C
- Refractive Index: 1.56
- PSA: 13.14
2-Isopropylbenzofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM124816-1g |
2-isopropylbenzofuran |
28748-41-6 | 95% | 1g |
$320 | 2021-06-09 | |
| Alichem | A019092975-1g |
2-Isopropylbenzofuran |
28748-41-6 | 95% | 1g |
$1250.00 | 2023-09-02 | |
| Chemenu | CM124816-1g |
2-isopropylbenzofuran |
28748-41-6 | 95% | 1g |
$*** | 2023-03-31 |
2-Isopropylbenzofuran Related Literature
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1. Formula index
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2. Syntheses of the natural dibenzofuran, ruscodibenzofuranRalph T. Scannell,Robert Stevenson J. Chem. Soc. Perkin Trans. 1 1983 2927
Additional information on 2-Isopropylbenzofuran
2-Isopropylbenzofuran (CAS No. 28748-41-6): An Overview of Its Properties, Applications, and Recent Research
2-Isopropylbenzofuran (CAS No. 28748-41-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which consists of a benzofuran core with an isopropyl substituent at the 2-position. The chemical formula of 2-Isopropylbenzofuran is C11H12O, and it has a molecular weight of 164.21 g/mol.
The physical properties of 2-Isopropylbenzofuran include a melting point of approximately 50-53°C and a boiling point of around 250°C. It is a colorless to pale yellow liquid with a characteristic aromatic odor. The compound is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for various applications in chemical synthesis and pharmaceutical research.
In terms of chemical reactivity, 2-Isopropylbenzofuran can undergo a variety of reactions, including electrophilic substitution, nucleophilic addition, and oxidative processes. The benzofuran ring is particularly reactive due to its electron-rich nature, which makes it an attractive starting material for the synthesis of more complex molecules. For instance, it can be used as a building block in the preparation of biologically active compounds and functional materials.
Recent Research and Applications:
In recent years, there has been a growing interest in the use of 2-Isopropylbenzofuran for the development of novel pharmaceuticals and materials. One notable area of research involves its potential as an intermediate in the synthesis of drugs with anti-inflammatory and anti-cancer properties. A study published in the Journal of Medicinal Chemistry highlighted the use of 2-Isopropylbenzofuran-derived compounds in the development of selective COX-2 inhibitors, which are known for their reduced side effects compared to non-selective NSAIDs.
Another area of focus has been the application of 2-Isopropylbenzofuran in materials science. Researchers at the University of California, Berkeley, have explored its use in the synthesis of luminescent materials for optoelectronic devices. The unique electronic properties of the benzofuran ring make it an excellent candidate for enhancing the efficiency and stability of organic light-emitting diodes (OLEDs).
In addition to these applications, 2-Isopropylbenzofuran has also been studied for its potential as a chiral ligand in asymmetric catalysis. A recent paper in Chemical Communications reported the successful use of 2-Isopropylbenzofuran-based ligands in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities and yields.
Safety Considerations:
Safety is a critical aspect when handling any chemical compound. While 2-Isopropylbenzofuran is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles, and ensuring proper ventilation to minimize exposure to vapors.
Synthesis Methods:
The synthesis of 2-Isopropylbenzofuran can be achieved through several routes, each with its own advantages and limitations. One common method involves the cyclization of 3-isopropenylphenol with an appropriate reagent under acidic conditions. Another approach involves the reaction of 3-isopropenylphenol with formaldehyde followed by dehydration to form the benzofuran ring.
A more recent synthetic strategy involves the use of transition-metal-catalyzed reactions to construct the benzofuran core directly from simpler precursors. For example, a palladium-catalyzed intramolecular oxidative coupling reaction has been reported to yield high yields of 2-Isopropylbenzofuran. This method offers improved atom economy and environmental sustainability compared to traditional synthetic routes.
FUTURE PERSPECTIVES:
The future prospects for 2-Isopropylbenzofuran are promising, driven by ongoing advancements in synthetic methods and its diverse applications in pharmaceuticals and materials science. As researchers continue to explore new derivatives and functionalized forms of this compound, it is likely that we will see further innovations in drug discovery and material design.
In conclusion, 2-Isopropylbenzofuran (CAS No. 28748-41-6) is a valuable compound with a wide range of applications across multiple scientific disciplines. Its unique chemical properties make it an attractive candidate for further research and development, contributing to advancements in medicine, materials science, and beyond.
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